molecular formula C8H10BBrO2S B14763003 (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid

(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid

Cat. No.: B14763003
M. Wt: 260.95 g/mol
InChI Key: OMVAOVNPMBCIFU-UHFFFAOYSA-N
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Description

(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated and methylthio-substituted phenyl ring, making it a valuable reagent in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid typically involves the following steps:

Chemical Reactions Analysis

(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

Similar compounds to (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular synthetic applications.

Properties

Molecular Formula

C8H10BBrO2S

Molecular Weight

260.95 g/mol

IUPAC Name

(3-bromo-5-methyl-2-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BBrO2S/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3

InChI Key

OMVAOVNPMBCIFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1SC)Br)C)(O)O

Origin of Product

United States

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